molecular formula C19H26N2O5 B1337195 Boc-pro-phe-OH CAS No. 52071-65-5

Boc-pro-phe-OH

Cat. No. B1337195
CAS RN: 52071-65-5
M. Wt: 362.4 g/mol
InChI Key: JYOQCCFYSJPSLC-GJZGRUSLSA-N
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Description

“Boc-pro-phe-OH” is a chemical compound with the molecular formula C19H26N2O5 and a molecular weight of 362.43 . It appears as a white powder .


Synthesis Analysis

The synthesis of “Boc-pro-phe-OH” involves coupling protected amino acids in a specific order to form the desired peptide sequence. The Boc group is used to protect the amino group of the D-phenylalanine residue.


Molecular Structure Analysis

The molecular structure of “Boc-pro-phe-OH” is complex and can be analyzed using single-crystal X-ray diffraction (SC-XRD) based analysis . This method allows for the examination of the supramolecular arrangement, conformation, and higher-order assembly of small helical peptides .


Chemical Reactions Analysis

“Boc-pro-phe-OH” is involved in various chemical reactions. For instance, it has been observed to have favorable hydrophobic interactions between thrombin and the bulky butyl group.


Physical And Chemical Properties Analysis

“Boc-pro-phe-OH” is a solid substance . It is a white to yellow solid .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-pro-phe-OH is used in SPPS to incorporate β-phenylalanine residues into peptides. This method is crucial for synthesizing peptides with specific sequences and structures for research and therapeutic purposes .

C-H Activation

In organic synthesis, Boc-pro-phe-OH can be involved in C-H activation processes. This is a type of reaction where a carbon-hydrogen (C-H) bond is cleaved and forms a new bond, often used in the construction of complex molecules .

Environmentally Conscious Synthesis

Researchers have developed techniques to perform SPPS in water using Boc-protected amino acids like Boc-pro-phe-OH, which are converted into water-dispersible nanoparticles. This approach shortens reaction times and is more environmentally friendly .

Nanomedicine Applications

The Phe-Phe motif, which includes compounds like Boc-pro-phe-OH, is used to create self-assembling nanostructures for drug delivery, biomaterials, and therapeutic applications in nanomedicine .

Synthesis of Ionic Liquids

Boc-pro-phe-OH is used to synthesize novel proline-based imidazolium ionic liquids. These ionic liquids have various applications, including as solvents and catalysts in chemical reactions .

Safety and Hazards

When handling “Boc-pro-phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Boc-Pro-Phe-OH is a complex compound that is primarily used in peptide synthesis . The primary targets of Boc-Pro-Phe-OH are the proteins and peptides that it helps to synthesize. These proteins and peptides play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.

Mode of Action

The compound Boc-Pro-Phe-OH interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together to form proteins. Boc-Pro-Phe-OH, being a derivative of amino acids, provides the necessary building blocks for this process .

Biochemical Pathways

The biochemical pathways affected by Boc-Pro-Phe-OH are those involved in protein synthesis and peptide bond formation. The compound contributes to the formation of complex proteins by providing the necessary amino acid derivatives. These proteins then go on to participate in various biochemical pathways, influencing processes such as cell growth, differentiation, and immune response .

Result of Action

The result of Boc-Pro-Phe-OH’s action is the successful synthesis of complex proteins and peptides. These proteins and peptides, once synthesized, can exert various biological effects depending on their structure and function. They may act as enzymes, hormones, or structural proteins, influencing a wide range of biological processes .

Action Environment

The action of Boc-Pro-Phe-OH is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture. Furthermore, the stability of Boc-Pro-Phe-OH can be influenced by storage conditions, such as temperature and humidity .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCCFYSJPSLC-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-pro-phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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